![molecular formula C16H24ClIN2Si B1462778 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1040682-76-5](/img/structure/B1462778.png)
5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound “5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” belongs to a class of organic compounds known as pyrrolopyridines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring . These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancerous, anti-proliferative, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities .
Molecular Structure Analysis
The molecular structure of pyrrolopyridines consists of a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) fused to a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .Scientific Research Applications
Comprehensive Analysis of 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Applications
Agrochemical Industry
5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: is a compound that can be utilized in the synthesis of agrochemicals. Its structural motif, similar to trifluoromethylpyridines, plays a crucial role in the development of active ingredients for crop protection. The unique physicochemical properties imparted by its halogenated and silyl groups could potentially enhance the biological activity of pesticides .
Pharmaceutical Synthesis
This compound serves as an intermediate in pharmaceutical synthesis. The presence of iodine and chlorine atoms makes it a valuable starting material for transition-metal-catalyzed cross-coupling reactions, which are pivotal for creating complex molecules with potential therapeutic effects .
Veterinary Medicine
The structural features of 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine may be exploited in the veterinary field. Similar to its applications in human pharmaceuticals, it could be used to synthesize veterinary drugs that require halogenated pyridines as intermediates .
Organic Synthesis Research
Researchers in organic chemistry utilize this compound for studying new synthetic methodologies. It’s particularly valuable for investigating novel reactions and pathways that can lead to the development of new organic compounds with improved properties .
Material Science
In material science, the compound’s robust structure can be used to develop new materials with specific desired properties, such as increased stability or enhanced conductivity. Its application in this field is exploratory but holds significant potential .
Chemical Property Studies
The compound is also used in studies aimed at understanding the impact of different substituents on the chemical properties of molecules. This research can lead to insights into how to design compounds with specific behaviors and reactivities .
Fluorine Chemistry
Although 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine does not contain fluorine, its structural analogs that do, play a significant role in the field of fluorine chemistry. Research into these analogs can lead to the discovery of novel applications for fluorinated compounds .
Druglikeness and ADME-Tox Properties
The compound can be used in the synthesis of molecules with improved druglikeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This is crucial for the development of safer and more effective pharmaceuticals .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(5-chloro-4-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFCCIPFRUUSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClIN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673807 | |
| Record name | 5-Chloro-4-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1040682-76-5 | |
| Record name | 5-Chloro-4-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



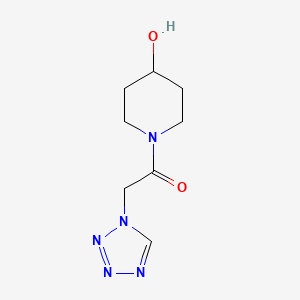
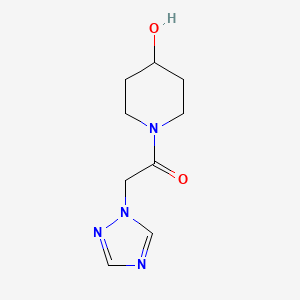
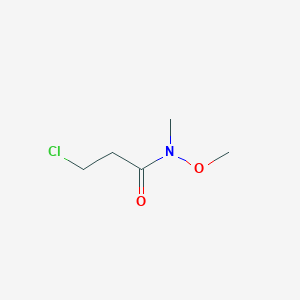

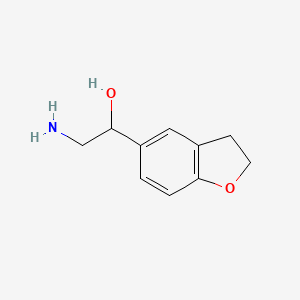
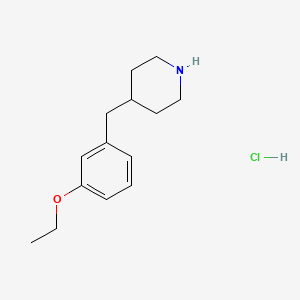
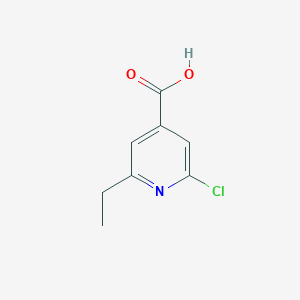
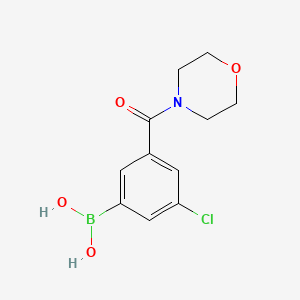


![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)
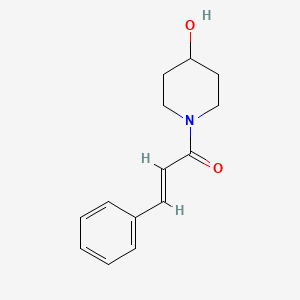
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)
![N1-{thieno[3,2-c]pyridin-4-yl}propane-1,3-diamine](/img/structure/B1462716.png)